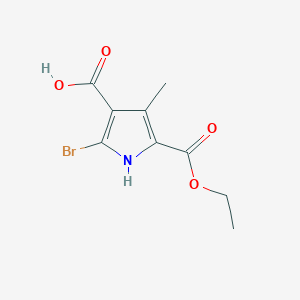

Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4-carboxi-3-metil-2-pirrolcarboxilato de etilo: es un compuesto químico con la fórmula molecular C9H10BrNO4 y un peso molecular de 276.088 g/mol . Este compuesto es parte de la familia de los pirrolcarboxilatos, que es conocida por sus diversas aplicaciones en la síntesis orgánica y la química medicinal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 5-bromo-4-carboxi-3-metil-2-pirrolcarboxilato de etilo típicamente implica la bromación de un derivado de pirrol seguido de esterificación. Un método común incluye la bromación del ácido 3-metil-2-pirrolcarboxílico, seguido de la esterificación con etanol en condiciones ácidas .

Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero generalmente siguen rutas sintéticas similares a los métodos de laboratorio, con optimizaciones para la escala, el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones:

Reacciones de sustitución: El átomo de bromo en el 5-bromo-4-carboxi-3-metil-2-pirrolcarboxilato de etilo puede ser sustituido por varios nucleófilos, como aminas o tioles, en condiciones apropiadas.

Oxidación y reducción: El compuesto puede sufrir oxidación para formar los correspondientes derivados de pirrol con diferentes estados de oxidación.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Reactivos como azida de sodio o aminas primarias en solventes apróticos polares.

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Productos principales:

- Las reacciones de sustitución producen varios derivados de pirrol sustituidos.

- Las reacciones de oxidación producen compuestos de pirrol oxidados.

- Las reacciones de reducción producen derivados de pirrol reducidos .

Aplicaciones Científicas De Investigación

Química: El 5-bromo-4-carboxi-3-metil-2-pirrolcarboxilato de etilo se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Sirve como bloque de construcción en la construcción de compuestos heterocíclicos .

Biología y medicina: En química medicinal, este compuesto se explora por sus posibles actividades biológicas. Se utiliza en la síntesis de moléculas bioactivas que pueden exhibir propiedades antimicrobianas, anticancerígenas o antiinflamatorias .

Industria: El compuesto encuentra aplicaciones en el desarrollo de productos farmacéuticos y agroquímicos. También se utiliza en la síntesis de colorantes y pigmentos .

Mecanismo De Acción

El mecanismo de acción exacto del 5-bromo-4-carboxi-3-metil-2-pirrolcarboxilato de etilo depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. El átomo de bromo y los grupos carboxilato desempeñan un papel crucial en su reactividad y afinidad de unión .

Comparación Con Compuestos Similares

Compuestos similares:

- 5-Carboxi-4-etil-3-metil-2-pirrolcarboxilato de etilo

- 5-Bromo-4-carboxi-3-metil-2-pirrolcarboxilato de etilo

Singularidad: El 5-bromo-4-carboxi-3-metil-2-pirrolcarboxilato de etilo es único debido a la presencia del átomo de bromo, que confiere reactividad y potencial actividad biológica distintos. La combinación de bromo y grupos carboxilato lo convierte en un intermedio versátil en la síntesis orgánica .

Actividad Biológica

Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a bromine atom and carboxylate groups, which contribute to its unique reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound serves as an intermediate in organic synthesis, particularly in the development of bioactive molecules. Its structural features allow it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to form complexes with biological macromolecules. The bromine atom enhances its reactivity, making it a versatile candidate for further modifications aimed at increasing its pharmacological efficacy.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction: It may bind to receptors, modulating signaling pathways critical for various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity:

- Anticancer Potential:

- Anti-inflammatory Effects:

Table 1: Summary of Biological Activities

Research Highlights

- A study on pyrrole derivatives indicated that halogen substitution (like bromine) significantly enhances antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents .

- Structure-based optimization programs have identified pyrrole derivatives with improved potency against malaria parasites (Plasmodium falciparum), showcasing the potential of these compounds in treating infectious diseases .

Propiedades

Número CAS |

90561-95-8 |

|---|---|

Fórmula molecular |

C9H10BrNO4 |

Peso molecular |

276.08 g/mol |

Nombre IUPAC |

2-bromo-5-ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C9H10BrNO4/c1-3-15-9(14)6-4(2)5(8(12)13)7(10)11-6/h11H,3H2,1-2H3,(H,12,13) |

Clave InChI |

BOXSDYOFVFBKGG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C(=C(N1)Br)C(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.